4-butoxy-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
This compound is a thienopyrazole-benzamide hybrid characterized by a 4-chlorophenyl substituent on the pyrazole ring and a 4-butoxybenzamide moiety. The butoxy chain likely enhances lipophilicity, influencing bioavailability and membrane permeability compared to shorter alkoxy analogs. Crystallographic studies for similar compounds often employ tools like SHELX for structure refinement , while computational analyses (e.g., Multiwfn) aid in understanding electronic properties .
Properties
IUPAC Name |
4-butoxy-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2S/c1-2-3-12-28-18-10-4-15(5-11-18)22(27)24-21-19-13-29-14-20(19)25-26(21)17-8-6-16(23)7-9-17/h4-11H,2-3,12-14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGOMOBCKCDBQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Modifications and Their Implications
The target compound’s analogs differ primarily in substituents on the phenyl ring (position 4) and the benzamide group. These modifications critically affect electronic properties, solubility, and bioactivity. Below is a comparative analysis:
Electronic and Steric Effects
- Chlorine vs.
- Butoxy vs. Bromine : The butoxy chain (Target) enhances lipophilicity compared to the brominated analog , which may favor membrane penetration but reduce aqueous solubility.
Research Findings and Computational Insights
- Solubility : The Target’s butoxy group likely confers a logP value ~3.5, intermediate between the nitro analog (logP ~2.8) and brominated compound (logP ~4.1), as inferred from Multiwfn-based solubility predictions .
- Crystallography : SHELX-refined structures of similar compounds reveal that bulky substituents (e.g., bromine ) can induce lattice strain, affecting crystal packing and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
